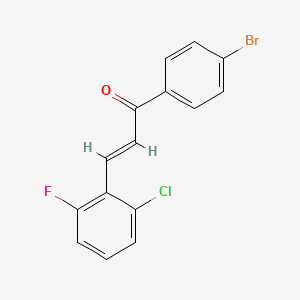

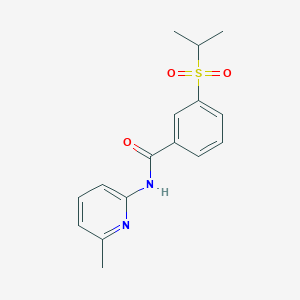

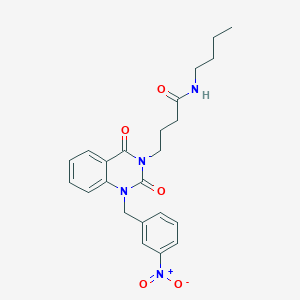

![molecular formula C20H21N5O2 B2480650 3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-60-3](/img/structure/B2480650.png)

3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives often involves multistep chemical reactions, starting from precursor molecules like amino-substituted purine diones or chloro-substituted triazines. A notable method involves the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones, leading to compounds with the desired imidazo[2,1-f]purine scaffold (Šimo et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of imidazo[2,1-f]purine derivatives reveals the significance of substituents at specific positions for receptor affinity and selectivity. Docking studies have shown that substitutions at the 7-position of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione play a crucial role in determining affinity towards serotoninergic and dopaminergic receptors, highlighting the importance of molecular modifications for targeted receptor interactions (Zagórska et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving imidazo[2,1-f]purine derivatives are diverse, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, which demonstrate the reactive versatility of these compounds. These reactions facilitate the synthesis of a variety of derivatives with potential pharmacological activities, expanding the scope of research and application of these molecules (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties of imidazo[2,1-f]purine derivatives, such as their crystalline structure and interaction energies, can be analyzed quantitatively. Studies on compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have shown layered crystal packing dominated by electrostatic energy contributions, providing insights into the stability and molecular interactions of these compounds (Shukla et al., 2020).

Scientific Research Applications

Receptor Binding and Activity

- A range of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including closely related compounds, have been found to possess potent binding affinity for serotonin (5-HT1A) receptors. These compounds have shown potential for anxiolytic-like and antidepressant activities in preclinical studies, indicating their relevance in the research of mental health disorders (Zagórska et al., 2009).

Pharmacological Evaluation

- Structural variations of imidazo[2,1-f]purine-2,4-diones have been synthesized and tested for their affinity for various serotoninergic and dopaminergic receptors. Some derivatives demonstrated promising antidepressant and anxiolytic-like effects in vivo, supporting their potential application in neuropsychiatric drug discovery (Zagórska et al., 2015).

Antidepressant and Anxiolytic Potential

- Further studies on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown antidepressant and anxiolytic properties, with some compounds being more effective than reference drugs like Diazepam in animal models. This highlights their potential in developing new treatments for depression and anxiety (Zagórska et al., 2016).

Receptor Affinity and Enzyme Inhibition

- Various derivatives have been evaluated for their binding affinities to serotonin receptors and inhibitory potencies for phosphodiesterases. These studies contribute to understanding the structural features responsible for receptor and enzyme activity, crucial for drug design (Zagórska et al., 2016).

Selectivity and Antagonism at Adenosine Receptors

- Certain imidazo[2,1-f]purine-2,4-diones exhibit potent and selective antagonism at A3 adenosine receptors. This is significant for research into adenosine receptor-targeted therapies (Baraldi et al., 2005).

properties

IUPAC Name |

6-(4-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-9-7-14(6-2)8-10-15/h5,7-10,12H,1,6,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMKUDNXZQIGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)